2-(3-Bromo-benzyl)-5-t-butyl-2H-pyrazole-3-carboxylic acid ethyl ester, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Bromo-benzyl)-5-t-butyl-2H-pyrazole-3-carboxylic acid ethyl ester” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromobenzyl group, a t-butyl group, and a carboxylic acid ethyl ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the various substituents. The bromobenzyl group could potentially be introduced using a reagent like benzyl bromide . The t-butyl group might be introduced through a substitution or addition reaction. The carboxylic acid ethyl ester group could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms. The bromobenzyl group would add significant steric bulk to the molecule, as would the t-butyl group .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromobenzyl group could be replaced through a nucleophilic substitution reaction. The pyrazole ring might undergo electrophilic aromatic substitution or addition reactions. The ester group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the ester group could increase its polarity compared to a similar compound without these groups. This could affect properties like solubility and boiling point .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. The bromine atom could potentially make this compound hazardous, as bromine is a highly reactive element. Additionally, the ester group could potentially be hydrolyzed, releasing ethanol, which is flammable .
Future Directions
Future research on this compound could involve exploring its potential uses in various fields. For example, it could be investigated as a potential pharmaceutical or as a building block for the synthesis of more complex organic compounds . Further studies could also be conducted to fully characterize its physical and chemical properties.
properties
IUPAC Name |
ethyl 2-[(3-bromophenyl)methyl]-5-tert-butylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-5-22-16(21)14-10-15(17(2,3)4)19-20(14)11-12-7-6-8-13(18)9-12/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBCGVLRUPYYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC(=CC=C2)Br)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-benzyl)-5-t-butyl-2H-pyrazole-3-carboxylic acid ethyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.